molecular formula C17H17N3O8S B057775 Cefuracetime CAS No. 39685-31-9

Cefuracetime

Cat. No.: B057775
CAS No.: 39685-31-9
M. Wt: 423.4 g/mol
InChI Key: YBHZVPYSEUQIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Cefuracetime, also known as Cefuroxime, is a second-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction with its targets results in the inhibition of cell wall biosynthesis, which is crucial for bacterial growth and survival .

Biochemical Pathways

The affected biochemical pathway is the synthesis of the bacterial cell wall. By binding to PBPs, this compound prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This action disrupts the integrity of the bacterial cell wall, leading to bacterial cell lysis and death .

Pharmacokinetics

This compound has a wide distribution to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . It crosses the blood-brain barrier, which is beneficial in treating infections in the central nervous system . Cefuroxime axetil, the oral form of this compound, is hydrolyzed in the intestinal mucosa and blood to cefuroxime . The drug is primarily excreted in the urine (66% to 100% as unchanged drug) .

Result of Action

The molecular and cellular effects of this compound’s action result in the disruption of the bacterial cell wall, leading to bacterial cell lysis and death . This effect is beneficial in treating a variety of bacterial infections, including respiratory tract infections, skin infections, urinary tract infections, and others .

Biochemical Analysis

Biochemical Properties

Cefuracetime interacts with various biomolecules in biochemical reactions. Its IUPAC name is 3-(acetoxymethyl)-7-(((Z)-2-(furan-2-yl)-1-hydroxy-2-(methoxyimino)ethylidene)amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cellular Effects

The specific cellular effects of this compound are not well-documented in the literature. As an impurity of Cefuroxime, it may share some of its cellular effects. Cefuroxime is known to inhibit bacterial cell wall synthesis, leading to cell death

Molecular Mechanism

The molecular mechanism of this compound is not well-documented in the literature. As an impurity of Cefuroxime, it may share some of its mechanisms. Cefuroxime acts by binding to penicillin-binding proteins located inside the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis

Chemical Reactions Analysis

Types of Reactions: Cefuracetime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butylhydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Cefuracetime has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Cefuracetime is unique due to its specific structural features and its role as an impurity of cefuroxime. Its synthesis and chemical properties make it a valuable compound for research and development in the field of antibiotics .

Properties

IUPAC Name

3-(acetyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O8S/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHZVPYSEUQIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865967
Record name 3-[(Acetyloxy)methyl]-7-[2-(furan-2-yl)(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39685-31-9
Record name Cefuracetime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefuracetime
Reactant of Route 2
Reactant of Route 2
Cefuracetime
Reactant of Route 3
Cefuracetime
Reactant of Route 4
Cefuracetime
Reactant of Route 5
Cefuracetime
Reactant of Route 6
Cefuracetime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.